

Application of N-Benzyl-1,3,2-benzodithiazole S-oxide in Medicinal Chemistry

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Compound of Interest

Compound Name: *N-Benzyl-1,3,2-benzodithiazole S-oxide*

Cat. No.: B115998

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-1,3,2-benzodithiazole S-oxide is a heterocyclic compound belonging to the broader class of benzothiazole derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. While direct studies on **N-Benzyl-1,3,2-benzodithiazole S-oxide** are limited, this document extrapolates its potential applications based on the known biological activities of the 1,3,2-benzodithiazole S-oxide core and the influence of N-benylation on related heterocyclic systems. The core structure has demonstrated notable antifungal properties, and the broader benzothiazole class exhibits a wide range of bioactivities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The addition of an N-benzyl group can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets, potentially enhancing its therapeutic profile.[4]

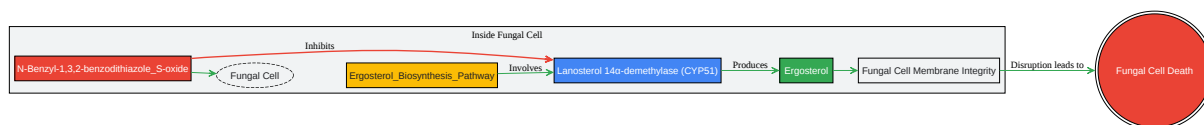
Disclaimer: The information presented herein is a synthesis of data from related compounds and should be considered as a guide for research and development. The specific biological activities and optimal protocols for **N-Benzyl-1,3,2-benzodithiazole S-oxide** must be determined experimentally.

Potential Therapeutic Applications

Antifungal Activity

The 1,3,2-benzodithiazole S-oxide scaffold has been shown to possess in vitro antifungal activity against various strains of *Candida*.^[5] The N-benzyl substituent may enhance this activity by increasing the compound's ability to penetrate fungal cell membranes.

Mechanism of Action (Hypothesized): Many azole-based antifungal agents act by inhibiting the enzyme lanosterol 14 α -demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.^[6] It is plausible that **N-Benzyl-1,3,2-benzodithiazole S-oxide** could act via a similar mechanism. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.



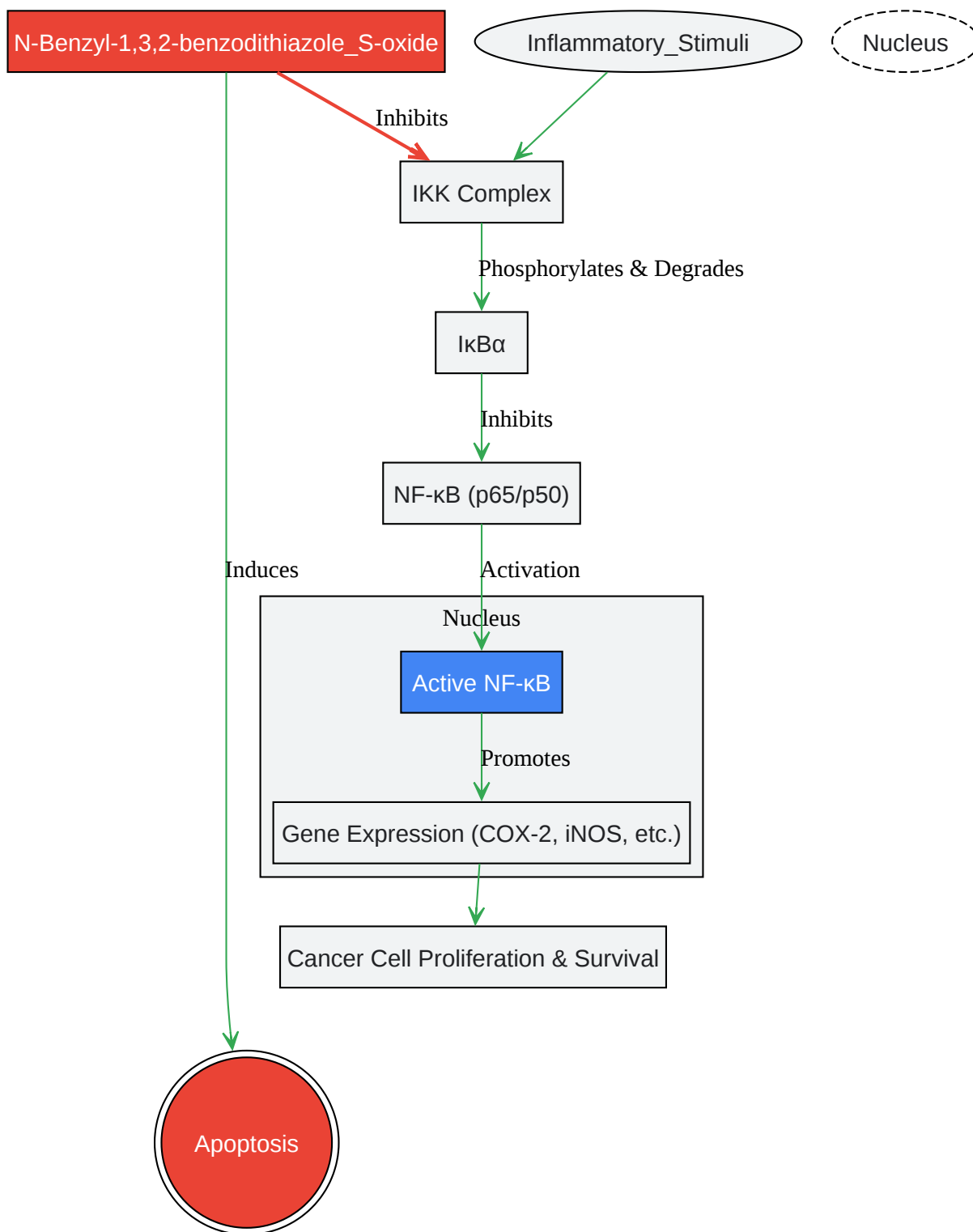
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Hypothesized antifungal mechanism of action.

Anticancer Activity

Benzothiazole derivatives are well-documented as potent anticancer agents, exhibiting activity against a variety of cancer cell lines.^{[7][8]} The proposed mechanism for some derivatives involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the NF- κ B pathway.^[5] The N-benzyl group may enhance the binding affinity of the compound to specific protein targets within these pathways.

Mechanism of Action (Hypothesized): **N-Benzyl-1,3,2-benzodithiazole S-oxide** may exert its anticancer effects by inhibiting the activation of the NF- κ B signaling pathway.^[5] By preventing the translocation of NF- κ B into the nucleus, the compound could downregulate the expression of pro-inflammatory and pro-survival genes, such as those for COX-2 and iNOS, leading to apoptosis of cancer cells.^[5]



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Hypothesized anticancer signaling pathway.

Quantitative Data

The following tables summarize the biological activity of the parent 1,3,2-benzodithiazole S-oxide and representative N-benzylated benzothiazole derivatives against various fungal strains and cancer cell lines.

Table 1: Antifungal Activity of 1,3,2-Benzodithiazole S-oxide Analogs

Compound	Fungal Strain	MIC (µg/mL)	Reference
1,3,2-Benzodithiazole S-oxide	Candida albicans	1.95 - 7.81	[9]
Chloro-substituted analog	Candida krusei	1.95	[9]
Methoxy-substituted analog	Candida glabrata	> 250	[9]

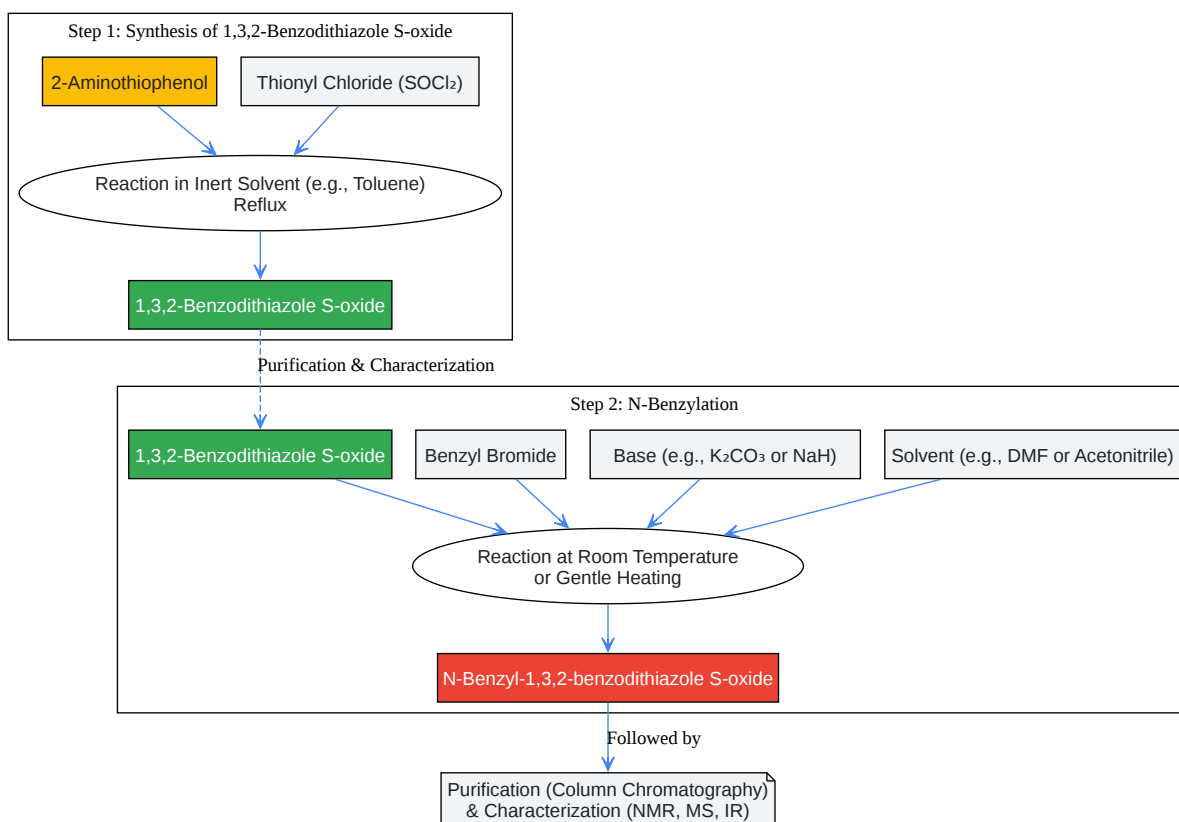
Table 2: Anticancer Activity of Representative Benzothiazole Derivatives

Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
2-substituted benzothiazole (Compound A)	HepG2 (Liver)	38.54 (48h)	[5]
2-substituted benzothiazole (Compound B)	HepG2 (Liver)	29.63 (48h)	[5]
Benzothiazole derivative (4a)	PANC-1 (Pancreatic)	27	[1]
Benzothiazole derivative (4b)	PANC-1 (Pancreatic)	35	[1]
Benzothiazole- acylhydrazone (4d)	C6 (Glioblastoma)	0.03	[10]
Benzothiazole- acylhydrazone (4e)	A549 (Lung)	0.03	[10]
Naphthalimide- benzothiazole (66)	HT-29 (Colon)	3.72	[8]
Naphthalimide- benzothiazole (67)	HT-29 (Colon)	3.47	[8]

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-1,3,2-benzodithiazole S-oxide

This protocol is a proposed multi-step synthesis based on established methods for the synthesis of the 1,3,2-benzodithiazole S-oxide core and subsequent N-alkylation of related heterocyclic systems.



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Proposed synthesis workflow.

Step 1: Synthesis of 1,3,2-Benzodithiazole S-oxide (Adapted from related syntheses)

- Materials: 2-Aminothiophenol, Thionyl chloride (SOCl_2), dry toluene, and an inert atmosphere setup (e.g., nitrogen or argon).
- Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1 equivalent) in dry toluene under an inert atmosphere. b. Cool the solution in an ice bath and add thionyl chloride (1.1 equivalents) dropwise with vigorous stirring. c. After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 1,3,2-benzodithiazole S-oxide. g. Characterize the product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Step 2: N-Benzoylation of 1,3,2-Benzodithiazole S-oxide (A general protocol for N-alkylation)

- Materials: 1,3,2-Benzodithiazole S-oxide, Benzyl bromide, Potassium carbonate (K_2CO_3) or Sodium hydride (NaH), and dry Dimethylformamide (DMF) or acetonitrile.
- Procedure: a. To a solution of 1,3,2-benzodithiazole S-oxide (1 equivalent) in dry DMF, add potassium carbonate (1.5 equivalents). b. Stir the mixture at room temperature for 30 minutes. c. Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture. d. Continue stirring at room temperature or heat gently (e.g., 50-60 °C) for 6-12 hours, monitoring the reaction by TLC. e. After completion, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield **N-Benzyl-1,3,2-benzodithiazole S-oxide**. h. Confirm the structure of the final product by ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

- Materials: **N-Benzyl-1,3,2-benzodithiazole S-oxide**, fungal strains (e.g., *Candida albicans*, *Candida krusei*), RPMI-1640 medium, 96-well microtiter plates, spectrophotometer.
- Procedure: a. Prepare a stock solution of the test compound in Dimethyl sulfoxide (DMSO). b. Prepare serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well plate. c. Prepare a fungal inoculum and adjust the concentration to approximately $0.5\text{--}2.5 \times 10^3$ cells/mL in RPMI-1640. d. Add the fungal inoculum to each well of the microtiter plate. e. Include positive (fungal inoculum without compound) and negative (medium only) controls. f. Incubate the plates at 35 °C for 24-48 hours. g. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, which can be assessed visually or by measuring the optical density at a specific wavelength.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

- Materials: **N-Benzyl-1,3,2-benzodithiazole S-oxide**, cancer cell line (e.g., HepG2, PANC-1), Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, 96-well plates, multi-well plate reader.
- Procedure: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment. b. Prepare various concentrations of the test compound in the culture medium. c. Replace the medium in the wells with the medium containing the different concentrations of the compound and incubate for 24, 48, or 72 hours. d. After the incubation period, add MTT solution to each well and incubate for another 4 hours. e. Remove the medium and add DMSO to dissolve the formazan crystals. f. Measure the absorbance at a wavelength of 570 nm using a microplate reader. g. Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

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